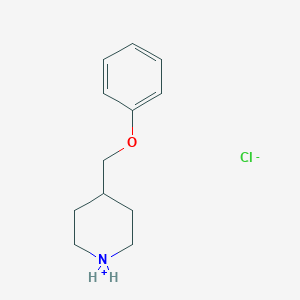

4-(Phenoxymethyl) piperidinium chloride

Vue d'ensemble

Description

4-(Phenoxymethyl) piperidinium chloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Phenoxymethyl) piperidinium chloride can be synthesized through the reaction of 4-piperidinemethanol with phenoxymethyl chloride in the presence of hydrochloric acid . The reaction typically involves the following steps:

Formation of 4-piperidinemethanol: This intermediate is prepared by the reduction of 4-piperidone.

Reaction with phenoxymethyl chloride: The 4-piperidinemethanol is then reacted with phenoxymethyl chloride in the presence of hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Phenoxymethyl) piperidinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 4-piperidinemethanol.

Substitution: Various substituted piperidinium derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(Phenoxymethyl) piperidinium chloride exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structure allows it to interact effectively with bacterial membranes, potentially leading to cell lysis and death. Studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria, suggesting that further exploration of this compound could yield effective treatments for bacterial infections .

Neurological Research

The compound's ability to penetrate the blood-brain barrier makes it a subject of interest in neurological studies. It has been investigated for its potential role in modulating neurotransmitter systems, particularly in relation to piperidine derivatives known for their psychoactive effects. This could lead to new treatments for neurological disorders such as depression or anxiety .

Materials Science

Polymer Chemistry

this compound is being explored as a monomer or additive in the synthesis of novel polymers. Its quaternary ammonium structure can enhance the ionic conductivity of polymer electrolytes, which is crucial for applications in batteries and fuel cells. Research has focused on incorporating this compound into poly(ionic liquid) systems to improve their thermal and mechanical properties .

Dyeing Agents

The compound's cationic nature allows it to function as a dyeing agent for textiles, particularly in the dyeing of synthetic fibers like polyacrylonitrile. Its application in dyeing processes can result in vibrant colors with excellent fastness properties, making it valuable in the textile industry .

Environmental Applications

Water Treatment

Due to its cationic properties, this compound is being assessed for its effectiveness in water treatment processes. It can flocculate suspended particles and remove contaminants from water, contributing to cleaner water sources. Studies have shown that similar compounds can effectively reduce turbidity and remove heavy metals from wastewater .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Properties of Quaternary Ammonium Compounds | Medicinal Chemistry | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Synthesis and Characterization of Ionic Polymers | Materials Science | Improved thermal stability and conductivity when incorporating this compound into polymer matrices. |

| Evaluation of Cationic Compounds in Water Treatment | Environmental Science | Effective removal of heavy metals and reduction of turbidity in laboratory-scale experiments. |

Mécanisme D'action

The mechanism of action of 4-(Phenoxymethyl) piperidinium chloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The pathways involved include:

Enzyme inhibition: It can inhibit enzymes by binding to their active sites.

Receptor modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A parent compound with a similar structure but lacks the phenoxymethyl group.

Piperidinium chloride: Similar but without the phenoxymethyl substitution.

Phenoxymethyl derivatives: Compounds with similar phenoxymethyl groups but different core structures.

Uniqueness

4-(Phenoxymethyl) piperidinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-(Phenoxymethyl) piperidinium chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenoxymethyl group. This unique structure contributes to its distinctive chemical properties, which influence its biological activity.

- Molecular Formula : CHClN

- Molecular Weight : 227.72 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of phenoxymethyl chloride with piperidine in the presence of a suitable base. This reaction can be optimized through various conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been shown to exhibit:

- Antagonistic effects on muscarinic acetylcholine receptors , which are critical in modulating various physiological functions.

- Inhibition of certain enzymes , potentially influencing metabolic pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- Antidepressant Activity : The compound has been studied for its potential role in modulating serotonin receptors, particularly 5-HT receptors, which are implicated in mood regulation .

- Anxiolytic Effects : It has shown promise in reducing anxiety-like behaviors in animal models, suggesting a potential application in anxiety disorders .

- Cardiovascular Effects : Some studies have indicated that compounds related to this structure may influence cardiac function, although specific data on this compound is limited .

Study on Antidepressant Properties

A study published in Pharmacology Reports evaluated the antidepressant-like effects of various phenoxy-substituted compounds, including derivatives similar to this compound. The findings suggested significant activity at serotonin receptors, correlating with reduced depressive symptoms in animal models .

In Vivo Studies

In vivo studies demonstrated that administration of this compound resulted in notable changes in behavior indicative of anxiolytic effects. These studies utilized established models for anxiety and depression, providing a robust framework for evaluating the compound's efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Diphenylmethyl)-piperidine | Lacks phenoxy group; stronger cardiac effects | Positive inotropic effects observed |

| Phenoxyacetic acid | Simple structure; limited receptor activity | Minimal biological activity |

| Phenoxy-substituted piperidines | Varied substitution patterns; diverse activities | Antidepressant and anxiolytic properties |

Propriétés

IUPAC Name |

4-(phenoxymethyl)piperidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWWXZPTHSCQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1COC2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63608-13-9 | |

| Record name | Piperidine, 4-(phenoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63608-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.